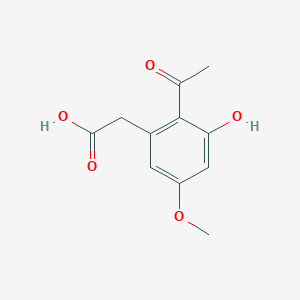![molecular formula C16H22BrF3N2O3 B12041990 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in research due to its ability to interact with specific molecular targets, making it valuable in the study of biological processes and drug development.
Méthodes De Préparation
The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves several steps. One common method includes the reaction of 3-bromobenzoyl chloride with 3-(tert-butylamino)propylamine in the presence of a base to form the intermediate 3-bromo-N-[3-(tert-butylamino)propyl]benzamide. This intermediate is then treated with trifluoroacetic acid to obtain the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves its interaction with specific molecular targets. It is known to inhibit DNA damage response protein 53BP1, which recognizes dimethyl lysine residues on lysine 20 on histone H4 involved in double-strand DNA breaks. This inhibition is achieved through the compound’s binding to the target protein, thereby preventing its normal function and leading to downstream effects on cellular processes .
Comparaison Avec Des Composés Similaires
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid can be compared with similar compounds such as:
3-bromo-4-tert-butylbenzoic acid: Similar in structure but lacks the amide and trifluoroacetic acid components.
3-(tert-butoxycarbonylamino)-1-propanol: Contains a tert-butylamino group but differs in the rest of the structure.
N-(3-hydroxypropyl)carbamic acid tert-butyl ester: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H22BrF3N2O3 |
|---|---|
Poids moléculaire |
427.26 g/mol |
Nom IUPAC |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21BrN2O.C2HF3O2/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;3-2(4,5)1(6)7/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);(H,6,7) |
Clé InChI |
DPAGQICQYYQSQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041907.png)


![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12041934.png)


![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12041956.png)
![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)

![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)

